Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(2-thienyl)cyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern on the thiophene ring.
rac-(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring with a methyl substituent. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Overview
Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound characterized by its unique cyclopropane structure and a thiophene ring, which contribute to its potential biological activities. Its molecular formula is C9H10O2S, with a molecular weight of 182.24 g/mol. This compound has garnered attention in pharmacological research due to its promising antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C9H10O2S |
Molecular Weight | 182.24 g/mol |
IUPAC Name | (1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI Key | INEMTYIXBMMJIJ-RNFRBKRXSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring : Achieved via cyclopropanation reactions using carbene precursors.
- Introduction of the Thiophene Ring : Accomplished through cross-coupling reactions like Suzuki or Stille coupling with thiophene derivatives.
This synthesis can be optimized for industrial production to enhance yield and purity by adjusting catalysts and reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This potential makes it an interesting candidate for therapeutic applications in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets.
Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
---|---|---|
(1R,2R)-2-(3-methylthiophen-2-yl)carboxylic acid | -6.5 | 5.94 × 104 |
(1S,2R)-E-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 104 |
Pyrazinoic Acid | -5.3 | 7.61 × 103 |
These studies indicate that this compound has favorable binding characteristics compared to other known compounds, suggesting its potential as a lead compound in drug development .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
INEMTYIXBMMJIJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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